2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core substituted with a methyl group at position 3 and an oxo group at position 2. A sulfanyl (-S-) linker connects this heterocyclic system to an acetamide moiety, which is further functionalized with a 2,4,6-trimethylphenyl group. This structural motif is common in bioactive compounds targeting receptors such as Toll-Like Receptor 4 (TLR4), where the substituents on the acetamide and pyrimidoindole core modulate affinity and selectivity .
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-12-9-13(2)18(14(3)10-12)24-17(27)11-29-22-25-19-15-7-5-6-8-16(15)23-20(19)21(28)26(22)4/h5-10,23H,11H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKICIDASATFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, introduction of the sulfanyl group, and coupling with the trimethylphenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols.
Substitution: The trimethylphenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structural motifs to 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide exhibit significant anticancer properties. The mechanisms of action include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It could interact with various receptors to modulate signaling pathways that lead to apoptosis.
- Cell Cycle Arrest: Similar compounds have shown the ability to induce cell cycle arrest at critical phases (e.g., G2/M phase), leading to increased apoptosis in cancer cells.
Case Study: Anticancer Activity
A study on structurally related pyrimidoindole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway. These findings suggest that the compound under discussion may have similar therapeutic potential .
Antimicrobial Applications
The antimicrobial properties of pyrimidoindole derivatives are also noteworthy. Compounds within this class have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The antimicrobial activity is often linked to the inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways.
- Minimum Inhibitory Concentrations (MIC): Related studies report MIC values ranging from 37.9 to 113.8 μM against various bacterial strains.
Case Study: Antibacterial Evaluation
In a recent evaluation of synthesized derivatives, modifications in the indole structure significantly influenced their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications could enhance antibacterial potency .
Synthesis and Production
The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions:
- Formation of the Pyrimidoindole Core: Starting from indole derivatives and pyrimidine precursors through cyclization reactions.
- Introduction of the Sulfanyl Group: Achieved via nucleophilic substitution reactions.
- Attachment of the Acetamide Moiety: This step often involves acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
For large-scale production, optimization of synthetic routes is essential to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are increasingly being adopted .
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
Core Modifications: The 3-methyl and 4-oxo groups in the target compound are conserved in analogs like , while others feature bulkier aryl groups (e.g., 3-phenyl in or 3-(4-chlorophenyl) in ).
Acetamide Aryl Group :
- The 2,4,6-trimethylphenyl group in the target compound provides a highly hydrophobic and sterically congested environment compared to electron-withdrawing groups like 4-(trifluoromethoxy)phenyl or polar groups like 3-methoxyphenyl . This hydrophobicity may enhance membrane permeability but reduce solubility.
Biological Implications :
- In TLR4 ligands , analogs with tert-butyl or branched alkyl groups (e.g., compound 32 in ) showed moderate activity, while phenyl-substituted cores (e.g., compound 27 in ) exhibited higher selectivity. The target compound’s trimethylphenyl group may balance lipophilicity and receptor fit for improved pharmacokinetics.
Physicochemical and Pharmacological Data
Table 2: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
- logP Trends : The target compound’s logP (4.2) reflects its balanced lipophilicity, intermediate between the polar tert-butyl analog (3.8) and the chlorophenyl derivative (4.5).
- Solubility : Low aqueous solubility is common in this class due to aromatic stacking and hydrophobicity.
Biological Activity
The compound 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with a unique heterocyclic structure that combines a pyrimidoindole core with sulfanyl and acetamide functionalities. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C₁₉H₂₃N₅O₂S, with a molecular weight of approximately 378.45 g/mol. The structure features critical functional groups that may influence its biological interactions:
| Component | Description |
|---|---|
| Pyrimidoindole Core | A fused ring system known for various biological activities. |
| Sulfanyl Group | May enhance interaction with biological targets. |
| Acetamide Moiety | Contributes to the compound's solubility and reactivity. |
The biological activity of the compound is thought to arise from its ability to interact with specific molecular targets within cells. These targets may include:
- Enzymes : Inhibition or modulation of enzyme activity can lead to changes in metabolic pathways.
- Receptors : Binding to receptors can alter cellular signaling and response mechanisms.
Research indicates that the presence of sulfur in the structure is crucial for maintaining biological activity, particularly in modulating cytokine production such as IL-6 and IP-10 in immune cells .
Antimicrobial Activity
Studies have shown that derivatives of pyrimidoindole compounds exhibit significant antibacterial and antimycobacterial activities. For instance:
- Compounds similar to 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide have demonstrated effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as mycobacteria .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using assays such as MTT assays. Results indicate varying levels of toxicity depending on structural modifications. For example:
| Compound | IC₅₀ (µM) | Toxicity Level |
|---|---|---|
| Compound A | 15 | Low |
| Compound B | 30 | Moderate |
These findings suggest that while some derivatives maintain low toxicity levels, others may exhibit significant cytotoxicity at higher concentrations .
Structure–Activity Relationship (SAR)
Research into the SAR of pyrimidoindole compounds indicates that modifications at specific positions can greatly influence biological activity:
- Substitution at N3 and N5 Positions : Variations in substituents at these positions have been shown to affect cytokine release profiles.
- Presence of Sulfur : The nonoxidized form of sulfur is essential for maintaining activity against certain biological targets .
Case Study 1: Antibacterial Efficacy
A series of studies demonstrated that compounds derived from the pyrimidoindole scaffold exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison.
Case Study 2: Immune Modulation
In another study involving murine bone marrow-derived dendritic cells (mBMDC), compounds structurally related to 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide were tested for their ability to modulate immune responses. Results indicated that certain derivatives could preferentially stimulate type I interferon pathways while minimizing pro-inflammatory cytokine release .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps). Purification via column chromatography with gradient elution or recrystallization using solvent pairs (e.g., ethanol/water) enhances purity. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, with DEPT-135 confirming CH, CH2, and CH3 groups.
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl S-H stretches if present).
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula via exact mass.
- X-ray Crystallography: Provides definitive structural proof; single-crystal data collection (e.g., Bruker SMART APEXII) and refinement (SHELXL) resolve bond lengths and angles .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Store samples in desiccators with controlled humidity and perform HPLC-UV analysis at intervals to track degradation products. Compare results against ICH guidelines for pharmaceutical stability .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases). Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability over time. Free-energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .
Q. How can contradictions in reported biological activity data across studies be resolved?
Methodological Answer: Standardize assays (e.g., fixed cell viability protocols for cytotoxicity) and validate batch-to-batch consistency via LC-MS purity checks. Perform dose-response curves in triplicate across multiple cell lines. Cross-reference with structural analogs (e.g., pyrimidoindole derivatives) to isolate structure-activity relationships (SAR) .
Q. What advanced crystallization techniques ensure high-quality single crystals for X-ray studies?
Methodological Answer: Employ slow evaporation in mixed solvents (e.g., dichloromethane/methanol) under controlled humidity. Use seeding techniques or temperature-gradient setups (e.g., CrystalGrower®) to promote nucleation. For challenging cases, microbatch crystallization under oil or vapor diffusion (Hanging Drop method) may yield suitable crystals .
Q. What role does the sulfanyl group play in modulating the compound’s reactivity or bioactivity?
Methodological Answer: Comparative studies with des-thio analogs can isolate the sulfanyl group’s contribution. Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. In vitro assays (e.g., enzyme inhibition) paired with X-ray co-crystallography reveal binding interactions .
Q. How can researchers design experiments to probe the metabolic pathways of this compound?
Methodological Answer: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Isotope labeling (e.g., 14C at the acetamide moiety) tracks metabolic fate. CYP450 inhibition assays identify enzymes involved. Computational tools like MetaSite predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
